molecular formula C14H14O2S B371125 Ethyl 4-methyl-5-phenylthiophene-2-carboxylate

Ethyl 4-methyl-5-phenylthiophene-2-carboxylate

Cat. No.: B371125
M. Wt: 246.33g/mol
InChI Key: CKJRVAUKMFCVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-phenylthiophene-2-carboxylate typically involves the esterification of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

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Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33g/mol

IUPAC Name

ethyl 4-methyl-5-phenylthiophene-2-carboxylate

InChI

InChI=1S/C14H14O2S/c1-3-16-14(15)12-9-10(2)13(17-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

CKJRVAUKMFCVBT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C

Origin of Product

United States

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